molecular formula C15H22N4O3S B14725769 n'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide CAS No. 6279-58-9

n'-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide

Cat. No.: B14725769
CAS No.: 6279-58-9
M. Wt: 338.4 g/mol
InChI Key: XJQLFHDLWVIMMF-UHFFFAOYSA-N
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Description

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a sulfuric diamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazole with diethylamine and sulfuric acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-3-methyl-1-phenyl-1h-thieno[2,3-c]pyrazole-5-carboxamide
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide

Uniqueness

N’-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1h-pyrazol-4-yl)-n,n-diethylsulfuric diamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6279-58-9

Molecular Formula

C15H22N4O3S

Molecular Weight

338.4 g/mol

IUPAC Name

4-(diethylsulfamoylamino)-1,5-dimethyl-3-oxo-2-phenylpyrazole

InChI

InChI=1S/C15H22N4O3S/c1-5-18(6-2)23(21,22)16-14-12(3)17(4)19(15(14)20)13-10-8-7-9-11-13/h7-11,16H,5-6H2,1-4H3

InChI Key

XJQLFHDLWVIMMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C

Origin of Product

United States

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